N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzo[f][1,4]oxazepine ring system, which is known for its diverse biological activities.
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-21-9-10-26-16-8-6-14(12-15(16)19(21)22)20-27(23,24)18-11-13(2)5-7-17(18)25-3/h5-8,11-12,20H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWMUBYGOVJGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzo[f][1,4]oxazepine core, followed by the introduction of the sulfonamide group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide
- N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide
Uniqueness
Compared to similar compounds, N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide stands out due to its specific functional groups, which confer unique chemical and biological properties. These differences can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, including anticancer properties and immunomodulatory effects. This article explores the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 404.5 g/mol
- CAS Number : 922553-64-8
The structure includes a tetrahydrobenzo[f][1,4]oxazepine core, which is known for its pharmacological relevance. The presence of sulfonamide and methoxy groups enhances its reactivity and biological potential.
Research indicates that compounds similar to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin) can induce differentiation in acute myeloid leukemia cells and modulate immune responses. This modulation occurs through the upregulation of CD11b expression in certain cell lines, suggesting applications in cancer therapy and immunotherapy.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin). For instance:
| Compound | Activity | IC50 Value |
|---|---|---|
| 4-amino-7-oxo analogues | Tested against CCRF-CEM leukemia cells | >20 µg/mL (most cases), 6.7 µg/mL (one case) |
| Similar oxazepine derivatives | Induce differentiation in AML cells | Not specified |
These findings suggest that while some analogues exhibit limited activity, others may show promise in specific contexts .
Immunomodulatory Effects
The compound's ability to modulate immune responses makes it a candidate for further investigation in immunotherapy. The upregulation of CD11b suggests a mechanism through which it could enhance immune cell activation and potentially improve responses to cancer treatments.
Case Studies
-
Differentiation Induction in AML :
- A study highlighted that certain oxazepine derivatives could induce differentiation in acute myeloid leukemia (AML) cell lines. This effect was linked to their structural features and ability to interact with specific cellular pathways.
-
CD11b Expression Modulation :
- Research demonstrated that compounds with similar structures could upregulate CD11b expression in leukemic cell lines. This modulation is crucial for enhancing immune responses against tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
